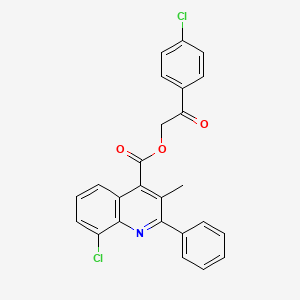
2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-Chlor-3-methyl-2-phenylchinolin-4-carbonsäure-2-(4-chlorphenyl)-2-oxoethylester beinhaltet typischerweise mehrstufige organische Reaktionen. Ein möglicher Syntheseweg könnte die folgenden Schritte umfassen:
Bildung des Chinolinkernes: Ausgehend von einem geeigneten Anilin-Derivat kann die Skraup-Synthese zur Bildung des Chinolinkernes eingesetzt werden.
Einführung von Substituenten: Chlorierungs- und Methylierungsreaktionen können verwendet werden, um die 8-Chlor- bzw. 3-Methylgruppe einzuführen.
Veresterung: Die Carboxylgruppe in 4-Position kann unter sauren Bedingungen mit 2-(4-Chlorphenyl)-2-oxoethanol verestert werden, um die endgültige Verbindung zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-Chlor-3-methyl-2-phenylchinolin-4-carbonsäure-2-(4-chlorphenyl)-2-oxoethylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Ketongruppen in Alkohole umzuwandeln oder Halogenatome zu entfernen.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können eingesetzt werden, um bestimmte Atome oder Gruppen im Molekül zu ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) können verwendet werden.
Substitution: Reagenzien wie Natriumhydroxid (NaOH) für nukleophile Substitution oder Schwefelsäure (H₂SO₄) für elektrophile Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu Chinolin-N-Oxiden führen, während Reduktion zu Alkohol-Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Studium seiner Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Potenzielle Entwicklung von Arzneimitteln, die auf bestimmte Krankheiten abzielen.
Industrie: Einsatz bei der Produktion von Spezialchemikalien oder -materialien.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung würde von ihren spezifischen Wechselwirkungen mit molekularen Zielstrukturen abhängen. Wenn sie beispielsweise als Enzyminhibitor wirkt, kann sie an das aktive Zentrum des Enzyms binden und dessen Aktivität blockieren. Die beteiligten Pfade wären spezifisch für den biologischen Kontext, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinolinderivate: Wie Chloroquin und Chinin, die für ihre antimalariellen Eigenschaften bekannt sind.
Phenylchinolinderivate: Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen Substituenten.
Einzigartigkeit
8-Chlor-3-methyl-2-phenylchinolin-4-carbonsäure-2-(4-chlorphenyl)-2-oxoethylester ist aufgrund seiner spezifischen Kombination von Substituenten einzigartig, die im Vergleich zu anderen Chinolinderivaten möglicherweise unterschiedliche biologische oder chemische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C25H17Cl2NO3 |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)-2-oxoethyl] 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H17Cl2NO3/c1-15-22(25(30)31-14-21(29)16-10-12-18(26)13-11-16)19-8-5-9-20(27)24(19)28-23(15)17-6-3-2-4-7-17/h2-13H,14H2,1H3 |
InChI-Schlüssel |
UIXWWURVTUABCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12467245.png)
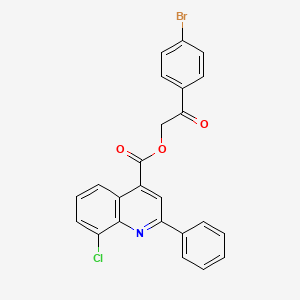
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,3,5-trimethyl-1H-pyrazol-4-amine](/img/structure/B12467265.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12467275.png)
![N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B12467287.png)
![[(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B12467300.png)
![3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B12467315.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide](/img/structure/B12467325.png)
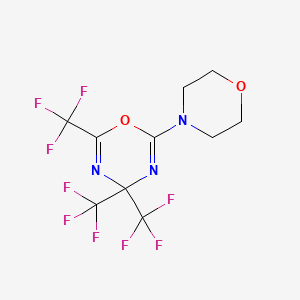
![ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate](/img/structure/B12467337.png)
![[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B12467345.png)
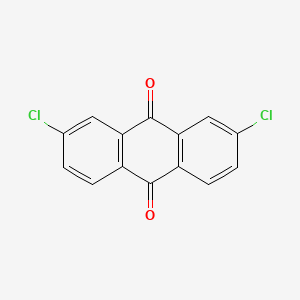
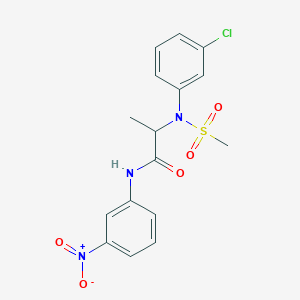
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12467356.png)
